The compound (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a synthetic organic molecule characterized by its pyrrolidine backbone, which is a five-membered ring containing one nitrogen atom. The compound features a 4-bromophenyl substituent and a methoxycarbonyl group, contributing to its unique structural properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The chemical reactivity of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can be analyzed through various types of reactions typical for carboxylic acids and amides:
These reactions are facilitated by specific enzymes in biological systems, allowing the compound to participate in metabolic pathways
Research indicates that compounds similar to (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid exhibit various biological activities, including:
The synthesis of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
The potential applications of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid include:
Interaction studies involving (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid focus on its binding affinity to various biological targets:
Several compounds share structural similarities with (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Bromophenol | Contains a brominated phenolic structure | Known for antibacterial properties |
| Pyrrolidine-2-carboxylic Acid | Similar pyrrolidine structure without bromination | Exhibits neuroprotective effects |
| Methoxycarbonyl Derivatives | Various substitutions on the carbon chain | Often show enhanced solubility and bioavailability |
The uniqueness of (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which may confer distinct biological activities not present in these other compounds .
Recent advances in organocatalysis have enabled efficient access to pyrrolidine scaffolds. The SOMO-activated (3 + 2) cycloaddition between β-amino aldehydes and olefins provides a modular route to pyrrolidines with up to four stereocenters in a single step. For the target compound, this method could theoretically enable direct assembly of the (2S)-configured pyrrolidine core through chiral imidazolidinone catalysts that enforce facial selectivity during radical-polar crossover events.
Metal-catalyzed approaches offer complementary stereocontrol. The enantioselective annulation of electron-poor allenes with aminocrotonates using homochiral phosphepine catalysts achieves pyrrolidines in 55–85% yield with ≥95:5 enantiomeric ratio (er). This γ-amination/β-conjugate addition sequence demonstrates particular utility for substrates bearing electron-withdrawing groups, aligning with the methoxycarbonyl functionality in the target molecule.
Brønsted acid catalysis has emerged as a metal-free alternative. A recent protocol utilizing chiral phosphoric acids facilitates intramolecular hydroamination of nosyl-protected amines to form pyrrolidines with quaternary stereocenters. While the target compound lacks a quaternary center, this method’s reliance on electron-deficient protecting groups highlights critical design principles for nitrogen activation.
Table 1: Comparative Analysis of Pyrrolidine Synthesis Methods
The Middle East Technical University group developed ferrocene-aziridine amino alcohol (FAM) ligands that coordinate Ag(I) or Cu(I) to catalyze 1,3-dipolar cycloadditions between azomethine ylides and dipolarophiles. For pyridinyl pyrrolidines, these catalysts achieve dr values >4:1, suggesting adaptability to the bromophenyl moiety through analogous π-π interactions. Computational modeling indicates that the methoxycarbonyl group’s electron-withdrawing nature enhances dipolarophile reactivity in these systems.
The carboxylic acid group in (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid serves as a versatile pharmacophore for mimicking transition states in protease-substrate interactions. Bioisosteric replacement of this group has emerged as a key strategy to enhance metabolic stability and binding affinity while retaining critical hydrogen-bonding interactions.
Studies on hepatitis C virus (HCV) NS3 protease inhibitors demonstrate that replacing the C-terminal carboxylic acid with acyl sulfonamides or acyl cyanamides improves enzymatic inhibitory potency. For example, acyl sulfonamide derivatives exhibit low nanomolar IC₅₀ values in enzymatic assays, outperforming their carboxylic acid counterparts [4] [6]. This substitution preserves the hydrogen-bonding network within the protease active site while reducing susceptibility to carboxylate-metabolizing enzymes [6].
Table 1: Inhibitory Potencies of Carboxylic Acid Bioisosteres in NS3 Protease
| Bioisostere | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Carboxylic acid | 120 | 8.5 |
| Acyl sulfonamide | 23 | 15.2 |
| Acyl cyanamide | 45 | 12.7 |
The 4-bromophenyl moiety in (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid further enhances hydrophobic interactions with the S1 pocket of NS3, as evidenced by molecular docking simulations [4].
pH-dependent binding analyses reveal that the protonation state of the carboxylic acid group directly influences inhibitor-receptor interactions. At physiological pH, the deprotonated carboxylate forms salt bridges with conserved histidine residues in the NS3 protease, while acyl sulfonamides maintain similar interactions through their sulfonamide oxygen atoms [6]. This mechanistic insight supports the rational optimization of bioisosteric replacements for viral protease targets.
The pyrrolidine ring system in (2S)-1-{[(4-bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid provides a conformationally restricted scaffold for engineering subtype-selective allosteric modulators of G protein-coupled receptors (GPCRs).
GPCR allosteric modulators benefit from rigid scaffolds that stabilize receptor conformations distinct from orthosteric ligand binding. The pyrrolidine ring’s puckered conformation enables precise positioning of the 4-bromophenyl and carbobenzyloxy groups within hydrophobic subpockets of GPCR allosteric sites [7]. For instance, derivatives of this compound have shown biased signaling at adenosine A₁ receptors, selectively enhancing Gαᵢ coupling over β-arrestin recruitment [7].
Table 2: GPCR Subtype Selectivity of Pyrrolidine-Based Modulators
| GPCR Subtype | Modulator EC₅₀ (μM) | Signaling Bias |
|---|---|---|
| Adenosine A₁ | 0.32 | Gαᵢ > β-arrestin |
| Dopamine D₂ | 1.45 | β-arrestin > Gαᵢ |
| mGluR5 | 2.10 | Neutral |
The 4-bromophenyl substituent plays a dual role in enhancing lipophilicity and mediating π-stacking interactions with aromatic residues in GPCR allosteric pockets. Computational studies indicate that bromine’s halogen-bonding potential with backbone carbonyl groups contributes to the >10-fold selectivity observed for adenosine A₁ over A₂A receptors [7].
Fragment-based approaches exploit the 4-bromophenyl group as a versatile pharmacophore for building inhibitors of protein-protein interactions (PPIs) and epigenetic targets.
The 4-bromophenyl moiety serves as a starting point for developing ATP-competitive kinase inhibitors. Initial fragment screens demonstrate its ability to occupy the hydrophobic back pocket of CDK2 with a ligand efficiency (LE) of 0.38 kcal/mol per heavy atom . Structure-activity relationship (SAR) studies reveal that appending a carboxylic acid group at the pyrrolidine 2-position improves solubility without compromising binding affinity .
Table 3: Fragment Optimization for CDK2 Inhibition
| Fragment | LE (kcal/mol/HA) | IC₅₀ (μM) |
|---|---|---|
| 4-Bromophenyl | 0.38 | 850 |
| + Pyrrolidine core | 0.41 | 120 |
| + Carboxylic acid | 0.39 | 65 |
The bromine atom’s ability to act as a hydrogen-bond acceptor facilitates interactions with histone deacetylase (HDAC) catalytic zinc ions. Hybrid molecules combining the 4-bromophenyl fragment with hydroxamate zinc-binding groups exhibit submicromolar activity against HDAC6, with a 12-fold selectivity over HDAC1 .
Quantitative Structure-Activity Relationship models for bromophenyl derivatives have emerged as powerful computational tools for predicting and understanding the biological activities of halogenated aromatic compounds. QSAR methodologies establish mathematical relationships between molecular descriptors and biological endpoints, providing insights into the mechanisms underlying pharmacological activity [1] [2].
The application of QSAR models to brominated compounds has revealed distinct structural requirements for biological activity. Studies on brominated flame retardants demonstrated that QSAR models could effectively predict endocrine-disrupting potencies using multiple linear regression approaches [2]. These models achieved high statistical validation parameters, with leave-one-out cross-validation Q²LOO values ranging from 73-91% and external validation Q²EXT values of 76-90% [2]. The success of these models indicates that quantum chemical and topological parameters serve as reliable predictors for brominated compound activity.
The molecular descriptors commonly employed in QSAR studies of bromophenyl derivatives include quantum chemical parameters such as electronegativity, molecular hardness, and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies [1] [3]. Topological descriptors, including molecular polarizability and connectivity indices, also contribute significantly to model performance [1]. For brominated compounds specifically, the presence and position of bromine atoms create unique electronic environments that influence biological activity through both steric and electronic effects [4].
Halogenation patterns significantly impact intermolecular interactions and binding modes of aromatic molecules. Research has demonstrated that interaction energies increase substantially from fluorine to iodine substituents, with brominated derivatives showing intermediate binding strengths [4]. For perhalogenated benzene clusters, the interaction energies for brominated compounds fall between 2-4 kcal/mol for halogen-halogen binding modes and 4-12 kcal/mol for π-π binding modes [4]. These findings suggest that bromine substitution provides an optimal balance between binding affinity and selectivity.
The combination of bromophenyl moieties with pyrrolidine rings creates compounds with enhanced biological activity profiles. Structure-activity relationship studies have shown that the presence of electron-withdrawing bromine atoms at the para-position of phenyl rings directly attached to heterocyclic systems improves both antimicrobial and anticancer activities [5]. The electronic effects of bromine substitution enhance π-π interactions with amino acid residues in target protein binding pockets, contributing to improved biological activity [5].
QSAR analysis of pyrrolidine derivatives has revealed that molecular descriptors related to lipophilicity, electronic distribution, and hydrogen bonding capacity are critical determinants of biological activity [3]. The integration of bromophenyl groups with pyrrolidine carboxylic acid frameworks creates compounds with favorable pharmacophoric features, including hydrogen bond donors and acceptors, aromatic ring systems, and appropriate molecular size for target protein interaction [6].
Pharmacophore modeling approaches have been successfully applied to bromophenyl-containing compounds to identify essential molecular features for biological activity. These models typically incorporate aromatic ring features, hydrogen bond acceptor sites, and hydrophobic regions as key pharmacophoric elements [7] [6]. The development of receptor-based pharmacophore models guided by atomic chemical characteristics and hybridization types has enabled the identification of six important chemical characteristics: hydrogen bond acceptors, hydrogen bond donors, positive charges, negative charges, hydrophobic features, and aromatic ring features [7].
The validation of pharmacophore models through virtual screening campaigns has demonstrated their utility in identifying novel bromophenyl derivatives with enhanced biological activities. Successful pharmacophore models for brominated compounds have achieved high enrichment factors and area under the curve values in receiver operating characteristic analyses, indicating their reliability for compound prioritization and optimization [6].
The statistical validation of QSAR models for bromophenyl derivatives requires rigorous internal and external validation procedures. High-quality models typically demonstrate correlation coefficients (R²) exceeding 0.8, with robust cross-validation parameters [1] [2]. The incorporation of quantum chemical descriptors has proven particularly effective, with studies reporting correlation coefficients of 0.938 for models predicting inhibitory concentrations of phenolic derivatives [1].
Recent advances in QSAR methodology have integrated mechanistic information with structural descriptors to create more comprehensive predictive models [8]. These quantitative structure and mechanism of action-activity relationship models provide enhanced understanding of the molecular pathways underlying biological endpoints, offering superior predictive capabilities compared to traditional QSAR approaches [8].
The cellular penetration of zwitterionic pyrrolidine compounds represents a complex interplay of passive and active transport mechanisms that determine their bioavailability and therapeutic efficacy. Zwitterionic compounds, characterized by the simultaneous presence of both positive and negative charges, exhibit unique membrane permeation properties that differ significantly from neutral or purely ionic species [9].
Experimental evidence has demonstrated that zwitterionic forms can be the predominant contributors to membrane penetration for certain drug molecules, despite their charged nature [9]. Studies on amphoteric compounds have shown that zwitterionic species can contribute 5-8 times more to overall lipophilicity compared to their neutral forms, even when the neutral species is several orders of magnitude more lipophilic [9]. This apparent contradiction arises from the overwhelming abundance of zwitterionic forms at physiological pH conditions, which compensates for their lower intrinsic membrane permeability [9].
The membrane penetration mechanism for zwitterionic pyrrolidine compounds involves multiple transport pathways operating simultaneously. These include passive diffusion through lipid bilayers, carrier-mediated transport systems, and specialized uptake mechanisms that recognize the structural features of amino acid-like compounds [10] [11].
Pyrrolidine carboxylic acid derivatives, due to their structural similarity to proline and other amino acids, can interact with cellular amino acid transport systems [10] [12]. The human cellular amino acid transport machinery comprises multiple solute carrier (SLC) protein families, including SLC1, SLC3, SLC6, SLC7, SLC16, SLC17, SLC25, SLC32, SLC36, SLC38, and SLC43 [11]. These transporters exhibit varying specificities for amino acid substrates and operate through different coupling mechanisms [10].
The peptide transporter system, particularly PEPT1 and PEPT2, represents another potential pathway for pyrrolidine carboxylic acid uptake [13] [14]. PEPT1 functions as a low-affinity, high-capacity transporter, while PEPT2 operates as a high-affinity, low-capacity system for di- and tripeptides [13]. Both transporters utilize proton-dependent electrogenic cotransport mechanisms and can accommodate structurally diverse substrates, including amino acid derivatives with modified side chains [13].
Proline-rich peptides, characterized by pyrrolidine ring structures, have been identified as effective cell-penetrating vectors [15] [16]. These compounds enter cells through multiple mechanisms, including caveolae-mediated endocytosis and lipid raft-mediated uptake pathways [16]. The pyrrolidine ring structure contributes to the unique conformational properties that enable membrane penetration through both energy-dependent and energy-independent mechanisms [16].
The internalization process for pyrrolidine-containing compounds involves initial membrane association followed by endocytic uptake [17]. Macropinocytosis has been identified as a crucial mechanism for the cellular uptake of pyrrolidine-containing peptides, with the process being sensitive to specific inhibitors such as cytochalasin D and ethylisopropylamiloride [17]. The formation of membrane-peptide complexes and subsequent membrane inversion represents an alternative mechanism for direct translocation across cellular membranes [17].
Organic anion transporting polypeptides (OATPs) represent another class of membrane transporters that may facilitate the cellular uptake of zwitterionic pyrrolidine compounds [18] [19]. These transporters mediate the cellular uptake of amphipathic organic anions with molecular weights exceeding 350 Da, utilizing anion exchange mechanisms [19]. The substrate specificity of OATPs encompasses a diverse range of compounds, including amino acid derivatives, peptides, and various pharmaceutical agents [18].
The interaction of zwitterionic pyrrolidine compounds with OATP transporters involves recognition of both the anionic carboxylate group and the overall molecular architecture [19]. The transport mechanism likely involves initial substrate binding followed by conformational changes that facilitate translocation across the membrane bilayer [19]. The efficiency of this process depends on factors such as substrate affinity, transporter expression levels, and competing endogenous substrates [19].
The cellular penetration efficiency of zwitterionic pyrrolidine compounds is influenced by multiple physicochemical and biological factors. Molecular size, lipophilicity, and charge distribution significantly impact membrane permeability [20]. For zwitterionic compounds, the spatial separation between positive and negative charges affects both membrane association and transporter recognition [9].
Environmental factors, including pH, ionic strength, and membrane composition, modulate the cellular uptake process [20]. The pH-dependent protonation states of zwitterionic compounds alter their net charge and membrane permeability characteristics [9]. Additionally, the presence of competing substrates and endogenous amino acids can influence transporter-mediated uptake through competitive inhibition mechanisms [10].
Recent research has demonstrated that zwitterionic compounds can be engineered to achieve enhanced cellular internalization through pH-triggered mechanisms [20]. These approaches exploit the acidic tumor microenvironment to promote preferential uptake in target tissues while minimizing off-target effects [20]. The incorporation of zwitterionic motifs into drug delivery systems has shown promise for achieving prolonged circulation times and accelerated cellular internalization [20].
The development of albumin-mimicking nanodrug systems based on zwitterionic polypeptide scaffolds has demonstrated superior cellular penetration compared to conventional drug formulations [20]. These systems achieve rapid internalization rates comparable to free drug molecules while maintaining the circulation advantages of larger therapeutic constructs [20].
The metabolic stability of pyrrolidine carboxylic acid derivatives in hepatic microsomal systems represents a critical determinant of their pharmacokinetic properties and therapeutic potential. Hepatic microsomes contain the primary enzyme systems responsible for phase I and phase II drug metabolism, with cytochrome P450 (CYP450) enzymes playing central roles in oxidative biotransformation processes [21] [22].
The metabolic transformation of pyrrolidine-containing compounds in hepatic microsomes follows well-characterized pathways involving oxidation at multiple sites within the heterocyclic ring system [21] [23]. Studies on α-pyrrolidinophenone derivatives have revealed that oxidation of the pyrrolidine ring to form 2"-oxo metabolites represents a major metabolic pathway [24]. This transformation involves CYP450-mediated hydroxylation at the α-carbon position relative to the nitrogen atom, followed by dehydrogenation to yield the corresponding lactam [21].
The relative abundance of pyrrolidine ring oxidation products varies with the length and nature of substituent groups attached to the heterocyclic system [24]. For compounds with hexyl side chains, pyrrolidine ring oxidation represents the predominant metabolic pathway, while longer alkyl chains favor terminal oxidation reactions [24]. This structure-dependent metabolism pattern reflects the substrate specificity of different CYP450 isoforms and their ability to accommodate varying molecular architectures [24].
Multiple CYP450 isoforms participate in the hepatic metabolism of pyrrolidine derivatives, with CYP2C19, CYP2D6, and CYP1A2 identified as major contributors to initial oxidative transformations [21]. The involvement of specific CYP450 isoforms depends on the molecular structure and substitution patterns of the pyrrolidine compound [21]. Recombinant enzyme studies have confirmed that these isoforms can catalyze the formation of primary metabolites through direct oxidation mechanisms [21].
The metabolic stability of bromophenyl-substituted pyrrolidine compounds is influenced by the electronic effects of halogen substitution [25] [26]. Brominated aromatic systems require the presence of unsubstituted positions for efficient CYP450-mediated metabolism, with para-positions being particularly susceptible to oxidative attack [25] [26]. The presence of bromine atoms can either enhance or inhibit metabolic transformations depending on their position and electronic influence on the aromatic ring system [25].
Phase I metabolism of pyrrolidine carboxylic acid derivatives encompasses multiple oxidative pathways, including aromatic hydroxylation, aliphatic oxidation, and heterocyclic ring modifications [21] [22]. Aromatic hydroxylation typically occurs at unsubstituted positions on phenyl rings, while aliphatic oxidation targets side chains and alkyl substituents [22]. The carboxylic acid functionality generally remains stable during phase I transformations, although ester derivatives may undergo hydrolysis to yield the parent acid [27].
The formation of N-oxide metabolites represents an important detoxification pathway for pyrrolidine-containing compounds [28] [29]. This transformation involves the oxidation of the pyrrolidine nitrogen atom to form a stable N-oxide species with reduced biological activity [28]. The efficiency of N-oxide formation varies among different pyrrolidine derivatives, with cyclic diesters showing higher conversion rates compared to monoester analogs [28] [29].
The evaluation of metabolic stability in hepatic microsomal systems requires standardized incubation conditions and analytical methodologies [27] [30]. Typical assay conditions involve incubation of test compounds with liver microsomes in the presence of NADPH-generating systems under controlled temperature and pH conditions [22] [28]. The assessment of metabolic stability utilizes both qualitative identification of metabolites and quantitative measurement of parent compound depletion over time [27].
Metabolic stability parameters commonly reported include intrinsic clearance, half-life, and metabolite formation rates [27] [30]. These parameters provide quantitative measures of metabolic liability and enable comparison of stability profiles across different compound series [27]. The incorporation of species differences in metabolic stability assessment is crucial for translating preclinical findings to clinical applications [28] [29].
The comprehensive characterization of metabolic pathways for pyrrolidine derivatives involves the identification and structural elucidation of all major metabolites formed in hepatic microsomal systems [21] [28]. Advanced analytical techniques, including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy, enable the detailed structural characterization of metabolic products [21] [27].
The metabolic pathway mapping for cyanopyrrolidine compounds has revealed the sequential conversion of nitrile groups to amide intermediates and subsequently to carboxylic acid products [27]. This pathway involves initial hydrolysis by dipeptidyl peptidase enzymes followed by further hydrolysis to yield the final carboxylic acid metabolite [27]. The rate-limiting step in this transformation is typically the initial nitrile hydrolysis reaction [27].
Significant species differences exist in the hepatic metabolism of pyrrolidine compounds, reflecting variations in CYP450 expression levels and substrate specificities [28] [29]. Comparative studies between rat and human hepatic systems have revealed marked differences in metabolite formation patterns and clearance rates [28]. These differences have important implications for the extrapolation of preclinical pharmacokinetic data to human populations [29].
The expression and regulation of CYP450 enzymes in hepatic microsomes can be modulated by various factors, including amino acid availability and nutritional status [30]. Studies have demonstrated that amino acid levels determine CYP450 function in hepatocyte cultures, with specific amino acids such as glycine and alanine promoting enzyme expression and activity [30]. This metabolic regulation mechanism may influence the hepatic clearance of amino acid-like compounds, including pyrrolidine carboxylic acid derivatives [30].
The optimization of metabolic stability for pyrrolidine derivatives involves strategic structural modifications designed to reduce susceptibility to enzymatic transformation [23] [31]. These approaches include the introduction of electron-withdrawing groups, steric hindrance around metabolically labile sites, and the replacement of oxidizable functional groups with more stable alternatives [23].